2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-butan-2-yl-6-chloropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-5(2)8-11-6(9(13)14)4-7(10)12-8/h4-5H,3H2,1-2H3,(H,13,14) |
InChI Key |
GRNJCVSAANNLGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=CC(=N1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Pyrimidine Formation
- The pyrimidine ring can be constructed via classical condensation reactions involving amidines and β-dicarbonyl compounds or through cyclization of nitrile-containing precursors.
- Alternatively, commercially available 2-chloropyrimidine-4-carboxylic acid or its esters serve as convenient starting points for further substitution at the 2-position.
Introduction of the 2-(Butan-2-yl) Group
- Alkylation at the 2-position of the pyrimidine ring is typically achieved by nucleophilic substitution or organometallic coupling reactions.
- The butan-2-yl substituent can be introduced via reaction of a 2-halopyrimidine intermediate with an appropriate organometallic reagent (e.g., butan-2-yl lithium or Grignard reagent) or via alkylation using a suitable alkyl halide under basic conditions.
Chlorination at the 6-Position
- The 6-chloro substituent is often introduced early in the synthesis using selective halogenation reagents on the pyrimidine ring or by employing 6-chloropyrimidine derivatives.
- Chlorination can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to avoid over-chlorination.
Formation of the 4-Carboxylic Acid Group
- The carboxylic acid at the 4-position is commonly introduced via hydrolysis of esters or nitrile precursors.
- Esterification and subsequent saponification or direct oxidation of aldehyde intermediates can also be used to install the carboxylic acid functionality.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Starting material | Commercial 2-chloropyrimidine-4-carboxylic acid or ester | 2-chloropyrimidine-4-carboxylic acid ester | - | Commercial availability |
| 2 | Alkylation at 2-position | Butan-2-ylmagnesium bromide (Grignard reagent), THF, low temperature | 2-(Butan-2-yl)-6-chloropyrimidine-4-carboxylic acid ester | 60-80 | Nucleophilic substitution |
| 3 | Hydrolysis | Aqueous NaOH or KOH, reflux | 2-(Butan-2-yl)-6-chloropyrimidine-4-carboxylic acid | 85-95 | Ester hydrolysis to acid |
| 4 | Purification | Recrystallization or chromatography | Pure target compound | - | Purity >95% |
Note: The above route is illustrative based on typical pyrimidine chemistry and related compounds as no direct published synthesis of this exact compound was found in open literature.
Analytical and Characterization Methods
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR are used to confirm the substitution pattern on the pyrimidine ring and the presence of the butan-2-yl group.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target molecule.
- Infrared Spectroscopy (IR): Identifies functional groups, especially the carboxylic acid C=O stretch.
- Melting Point and Elemental Analysis: Used for purity assessment.
Research Discoveries and Related Synthetic Advances
- Pyrimidine derivatives with substitutions at the 2- and 6-positions have been extensively studied for their biological activities, prompting the development of selective synthetic methods for these positions.
- Halogenated pyrimidine carboxylic acids serve as versatile intermediates for further functionalization, including amination, alkylation, and coupling reactions.
- Recent patents and medicinal chemistry literature describe methods for preparing 6-amino-2-chloropyrimidine-4-carboxylic acid esters and related compounds, which can be adapted for the synthesis of 2-(butan-2-yl) derivatives by modifying the alkylation step.
- The use of organometallic reagents for alkylation at the 2-position is a common and effective strategy, as demonstrated in analogous pyrimidine syntheses.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, resulting in the formation of amines or alcohols.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under mild conditions.
Major Products Formed
Oxidation: Formation of butan-2-one or butan-2-ol derivatives.
Reduction: Formation of pyrimidine-4-carboxamide or pyrimidine-4-methanol derivatives.
Substitution: Formation of 6-amino, 6-thio, or 6-alkoxy pyrimidine derivatives.
Scientific Research Applications
2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical reactions and studies.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and function.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Substituent Position and Type Variations
Pyrimidine derivatives differ significantly based on substituent positions, functional groups, and stereochemistry. Below is a comparative analysis of key analogs:
Key Observations :
Stereochemical Considerations
The butan-2-yl group introduces stereoisomerism (R/S configurations), as seen in related esters (e.g., (2S)-butan-2-yl vs. (2R)-butan-2-yl derivatives in ). Stereochemistry significantly impacts biological activity; for example, enantiomeric esters in pheromone analogs exhibit species-specific attraction .
Physicochemical and Pharmacokinetic Properties
| Property | 2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid | 2-Chloro-6-methylpyrimidine-4-carboxylic acid | ETHYL 2-AMINO-6-METHYLPYRIMIDINE-4-CARBOXYLATE |
|---|---|---|---|
| Molecular Weight | ~228.66 g/mol | ~188.59 g/mol | ~211.23 g/mol |
| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~1.2 | ~2.3 (higher due to ester) |
| Solubility | Moderate (carboxylic acid) | Moderate | Low (ester) |
| Metabolic Stability | Susceptible to decarboxylation | Stable | Ester hydrolysis likely |
Implications :
- The target compound’s carboxylic acid balances solubility and moderate lipophilicity, making it suitable for intravenous or oral formulations.
- Esterified analogs (e.g., CAS 857410-67-4) may act as prodrugs, requiring enzymatic hydrolysis for activation .
Biological Activity
2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid, also known as 2-tert-butyl-6-chloropyrimidine-4-carboxylic acid, is a heterocyclic organic compound with a molecular formula of C_10H_12ClN_3O_2 and a molecular weight of approximately 214.65 g/mol. This compound features a pyrimidine ring that is substituted with a tert-butyl group, a chlorine atom, and a carboxylic acid group. Its unique structural characteristics suggest potential biological activities, particularly in pharmacology.
The chemical behavior of 2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid includes various reactions typical of carboxylic acids and heterocyclic compounds. The presence of the carboxylic acid group allows for interactions with biological targets, potentially influencing enzyme activity and receptor binding.
Biological Activity Overview
Research indicates that 2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid may exhibit significant biological activities, particularly in modulating biochemical pathways through its interactions with enzymes and receptors. Although specific mechanisms are still under investigation, preliminary studies suggest its potential therapeutic properties relevant to drug development.
Potential Therapeutic Applications
- Antimicrobial Activity : Preliminary studies have shown that compounds similar to 2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid possess antimicrobial properties. This suggests that the compound may have potential applications in treating infections.
- Anti-inflammatory Effects : The compound's structural similarity to other pyrimidine derivatives known for anti-inflammatory activity raises the possibility of similar effects. For instance, related compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its ability to bind to specific enzymes could make it a candidate for further research in the context of diseases where enzyme modulation is beneficial.
Table 1: Summary of Biological Activities
Case Study: Structure-Activity Relationship (SAR)
A study focusing on the SAR of pyrimidine derivatives revealed that modifications in substituents significantly affect biological activity. For example, compounds with electron-donating groups showed enhanced anti-inflammatory effects by reducing COX-2 expression levels . This suggests that similar modifications in 2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid could optimize its therapeutic efficacy.
The precise mechanisms through which 2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid exerts its biological effects are still being elucidated. However, it is hypothesized that:
- Binding Affinity : The compound's ability to bind to specific receptors or enzymes may modulate their activity, leading to therapeutic outcomes.
- Metabolic Pathways : Interaction with metabolic pathways could influence cellular responses and disease progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
